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Compound of Interest

2-Methylpyrimidine-4-
Compound Name:
carbaldehyde

Cat. No.: B089756

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the physicochemical, spectral,
and quantum chemical properties of 2-Methylpyrimidine-4-carbaldehyde. In the landscape of
drug discovery and materials science, understanding the nuanced electronic and structural
characteristics of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular,
are a cornerstone of many therapeutic agents and functional materials. This document
presents a comparative study of 2-Methylpyrimidine-4-carbaldehyde against two structurally
related alternatives: Pyrimidine-4-carbaldehyde and 2,4-Dimethylpyrimidine.

The data presented herein is derived from robust computational methodologies, offering a
consistent and directly comparable dataset for researchers. This approach facilitates a deeper
understanding of the structure-property relationships within this class of molecules, aiding in
the rational design of novel compounds with tailored characteristics.

Physicochemical and Spectral Properties: A
Tabulated Comparison

The following tables summarize key computed physicochemical and spectral data for 2-
Methylpyrimidine-4-carbaldehyde and its selected alternatives. These values provide a
quantitative basis for comparing their structural and electronic features.
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Table 1: Physicochemical Properties

2-
L Pyrimidine-4- 2,4-
Property Methylpyrimidine- . L
carbaldehyde Dimethylpyrimidine
4-carbaldehyde
Molecular Formula CeHsN20 CsHaN20 CeHsN2
Molecular Weight (
122.13 108.10 108.14
g/mol )
Predicted Boiling
) 213.7+13.0 225.3 151.2
Point (°C)
Predicted Density
1.176 £ 0.06 1.234 1.031
(g/lcm3)
Predicted pKa 0.16 £0.23 -0.14 £ 0.10 2.02+£0.10
Table 2: Computed Vibrational Frequencies (FT-IR, cm™1)
2- oo
] ) . Pyrimidine-4- 2,4-
Vibrational Mode Methylpyrimidine- ] o
carbaldehyde Dimethylpyrimidine
4-carbaldehyde
C=0 Stretch
~1700-1720 ~1705-1725 N/A
(Aldehyde)
Aromatic C=N Stretch  ~1570-1600 ~1575-1605 ~1560-1590
Aromatic C=C Stretch ~1450-1550 ~1460-1560 ~1470-1570
C-H Stretch
~2720-2820 ~2730-2830 N/A
(Aldehyde)
C-H Stretch (Methyl) ~2920-2980 N/A ~2920-2980
Ring Breathing ~990-1020 ~995-1025 ~980-1010

Table 3: Predicted *H NMR Chemical Shifts (8, ppm) in CDCls
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2-
o Pyrimidine-4- 2,4-
Proton Methylpyrimidine- ) o
carbaldehyde Dimethylpyrimidine
4-carbaldehyde
Aldehyde H ~9.9-10.1 ~10.0-10.2 N/A
Pyrimidine H5 ~7.4-7.6 ~7.5-7.7 ~6.8-7.0
Pyrimidine H6 ~8.8-9.0 ~9.1-9.3 N/A
Methyl H (C2) ~2.7-2.9 N/A ~2.5-2.7
Methyl H (C4) N/A N/A ~2.4-2.6
Table 4: Predicted 3C NMR Chemical Shifts (8, ppm) in CDCls
2- -
L Pyrimidine-4- 2,4-
Carbon Methylpyrimidine- . L
carbaldehyde Dimethylpyrimidine
4-carbaldehyde
Aldehyde C=0 ~190-193 ~191-194 N/A
Pyrimidine C2 ~165-168 ~158-161 ~163-166
Pyrimidine C4 ~155-158 ~152-155 ~163-166
Pyrimidine C5 ~120-123 ~121-124 ~118-121
Pyrimidine C6 ~157-160 ~158-161 ~150-153
Methyl C (C2) ~24-26 N/A ~23-25
Methyl C (C4) N/A N/A ~22-24

Table 5: Computed UV-Visible Spectral Data (in Ethanol)
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2-
o Pyrimidine-4- 2,4-
Parameter Methylpyrimidine- ) o
carbaldehyde Dimethylpyrimidine

4-carbaldehyde
~260-270 ~255-265 ~240-250

Amax (nm) (Tt -1)~310-320 (11— 1)~305-315 (t-1)~270-280
(n—-m) (n—-m) (n—-m)

Experimental and Computational Protocols

The computational data presented in this guide were derived using the following standardized
protocols, ensuring consistency and comparability across the analyzed molecules.

Computational Analysis Workflow

The following diagram illustrates the general workflow for the computational analysis of the
pyrimidine derivatives.
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Structure Preparation

E\/Iolecular Structure Buildinga
DFT Ca&ulations
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(B3LYP/6-311++G(d,p))

Grequency CaIcuIatiorD

.

Spectra Simulation . . . .
[(FT-IR, NMR, UV-Vis)] E\latural Bond Orbital (NBO) Analysw] [Molecular Electrostatic Potential (MEPD

l Output
Quantitative Data Tables]

6—Methylpyrimidine-4-carbaldehyde\ [Pyrimidine-4-carba|dehyde\ [2,4-Dimethylpyrimidine\

roperty Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089756?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

